4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Reactions
Chemoselective Thionation-Cyclization
An efficient route for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles was reported, showcasing the use of chemoselective thionation-cyclization mediated by Lawesson's reagent. This process highlights the potential of 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in introducing diverse functional groups into the thiazole core (Kumar, Parameshwarappa, & Ila, 2013).
Copper-Catalyzed Intramolecular Cyclization
A two-step synthesis involving copper-catalyzed intramolecular cyclization of highly functionalized novel β-(methylthio)enamides was developed. This method underscores the adaptability of thiazole derivatives in synthesizing complex oxazole structures, further expanding the scope of pharmaceutical research (Kumar, Saraiah, Misra, & Ila, 2012).
Pharmacological Applications
Anticancer Agents
A study reported the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety as potent anticancer agents. The research highlighted the importance of structural modification on the thiazole core to enhance anticancer activity, offering insights into the design of new therapeutic agents (Gomha et al., 2017).
Antimicrobial Activity
Research into thiazole-aminopiperidine hybrid analogues demonstrated their efficacy as inhibitors of Mycobacterium tuberculosis GyrB, showcasing the potential of thiazole derivatives in combating tuberculosis. This work emphasizes the role of thiazole-based compounds in developing new antibiotics (Jeankumar et al., 2013).
Properties
IUPAC Name |
4-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-17(26-19(20-12)23-9-5-6-10-23)18(24)22-15-8-4-3-7-14(15)16-11-25-13(2)21-16/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPHSVIJUEYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.